4H-1-benzopyran-4-one, 5,8-dichloro- (5,8-Dichlorochromone): Chemical Structure, Physicochemical Properties, and Experimental Workflows
4H-1-benzopyran-4-one, 5,8-dichloro- (5,8-Dichlorochromone): Chemical Structure, Physicochemical Properties, and Experimental Workflows
Executive Summary
In the landscape of heterocyclic chemistry and drug discovery, the chromone (4H-1-benzopyran-4-one) scaffold serves as a privileged pharmacophore. Specifically, 4H-1-benzopyran-4-one, 5,8-dichloro- (commonly referred to as 5,8-dichlorochromone) represents a highly versatile building block. The strategic placement of electron-withdrawing chlorine atoms at the C5 and C8 positions significantly alters the electronic distribution of the benzopyran core. This precise substitution pattern not only modulates the lipophilicity and metabolic stability of the molecule but also dictates its reactivity profile—making it an essential precursor for synthesizing complex substituted acetophenones and advanced pharmaceutical intermediates.
This technical guide provides an in-depth analysis of the structural architecture, physicochemical properties, and validated experimental workflows associated with 5,8-dichlorochromone, grounded in authoritative literature[1].
Chemical Identity & Structural Architecture
The reactivity of 5,8-dichlorochromone is intrinsically linked to its structural topology. The molecule consists of a benzene ring fused to a pyran ring containing a carbonyl group.
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Nomenclature: 4H-1-benzopyran-4-one, 5,8-dichloro- (IUPAC); 5,8-Dichlorochromone
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CAS Registry Number: 110138-35-7[2]
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Molecular Formula: C₉H₄Cl₂O₂
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Canonical SMILES: O1C=CC(=O)c2c1c(Cl)ccc2Cl
Electronic Causality
The chlorine atoms at C5 and C8 exert a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. Because the pyran oxygen (O1) normally donates electron density into the ring via resonance (+M effect), the presence of the C8 chlorine adjacent to the ether oxygen creates a competitive electronic environment. Consequently, the electron density at the C2 position of the pyran ring is drastically reduced, rendering it highly electrophilic and exceptionally susceptible to nucleophilic attack (e.g., by hydroxide ions). This causal relationship is the fundamental basis for its utility in ring-opening reactions[3].
Physicochemical Profiling
For formulation scientists and synthetic chemists, understanding the physicochemical parameters of 5,8-dichlorochromone is critical for predicting solubility, partitioning behavior, and chromatographic retention. The quantitative data is summarized below[4].
| Property | Value | Implication for Research & Development |
| Molecular Weight | 215.03 g/mol | Falls well within Lipinski’s Rule of 5; ideal for fragment-based drug design. |
| Exact Mass | 213.9588 g/mol | Crucial for high-resolution mass spectrometry (HRMS) calibration and identification. |
| Topological Polar Surface Area (TPSA) | 30.21 Ų | Low TPSA indicates high membrane permeability and potential blood-brain barrier (BBB) penetration. |
| XLogP3-AA (Estimated) | ~2.8 | Moderate lipophilicity; suggests good partitioning into organic solvents during extraction. |
| Hydrogen Bond Donors | 0 | Lacks protic hydrogens, making it stable in non-nucleophilic basic conditions. |
| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens can participate in target binding or solvent interactions. |
| Rotatable Bonds | 0 | Highly rigid planar structure; minimizes entropic penalty upon binding to biological targets. |
Reactivity & Mechanistic Pathways
One of the most synthetically valuable transformations of 5,8-dichlorochromone is its base-catalyzed hydrolysis. When subjected to strong aqueous base and heat, the pyran ring undergoes nucleophilic ring opening to yield 1-(3,6-dichloro-2-hydroxyphenyl)ethanone (also known as 3,6-dichloro-2-hydroxyacetophenone)[5].
Mechanistic Causality
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Nucleophilic Addition: The hydroxide ion targets the highly electrophilic C2 position of the chromone.
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Ring Opening: The resulting hemiacetal intermediate is unstable under thermal conditions, leading to the cleavage of the O1-C2 bond and the formation of an enolate.
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Acidification: Subsequent treatment with a strong mineral acid protonates the phenoxide and enolate, driving the tautomerization to the final stable acetophenone derivative.
Figure 1: Base-catalyzed hydrolysis workflow of 5,8-dichlorochromone.
Experimental Workflows
As a self-validating system, the following protocol incorporates built-in analytical checkpoints to ensure the integrity of the transformation.
Protocol 1: Synthesis of 1-(3,6-Dichloro-2-hydroxyphenyl)ethanone via Hydrolysis
Rationale: The choice of 10% NaOH at 100°C is critical. Lower concentrations or ambient temperatures result in incomplete ring opening due to the resonance stabilization of the chromone core. Conversely, harsher conditions risk the degradation of the resulting acetophenone via aldol condensation pathways[1].
Step-by-Step Methodology:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5,8-dichlorochromone (10.0 mmol, ~2.15 g) in 25 mL of 10% aqueous sodium hydroxide (NaOH).
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Thermal Activation: Submerge the flask in a pre-heated oil bath at 100°C. Stir vigorously for 1.5 to 2 hours. The initial suspension will gradually transition into a homogenous, dark-colored solution as the phenoxide/enolate intermediate forms.
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Cooling: Remove the flask from the heat source and allow it to cool to ambient temperature (20-25°C). Place the flask in an ice-water bath to drop the temperature to ~5°C.
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Acidification (Self-Validation Checkpoint 1): Slowly add 2M hydrochloric acid (HCl) dropwise while monitoring the pH. Continue addition until the solution reaches pH 2-3. A distinct, pale precipitate of 1-(3,6-dichloro-2-hydroxyphenyl)ethanone will crash out of the solution. Causality: The acid protonates the water-soluble phenoxide, drastically reducing its solubility and driving crystallization.
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Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 10 mL) to remove residual NaCl and unreacted acid.
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Drying: Dry the solid under high vacuum at 40°C overnight. Expected yield: ~80%[5].
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Analytical Verification (Self-Validation Checkpoint 2):
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Melting Point: Verify the melting point is between 55-56°C[3].
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ATR-FTIR: Confirm the disappearance of the chromone C=O stretch (~1640 cm⁻¹) and the appearance of the hydrogen-bonded acetophenone C=O stretch (~1690 cm⁻¹) and a broad -OH stretch (~3200 cm⁻¹).
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References
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Martin, R. (1997). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer. VDOC.PUB. URL: [Link]
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NextSDS Substance Database. 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one and Related Substances. URL: [Link]
